molecular formula C25H24N4O2 B2511996 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1251579-52-8

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2511996
CAS No.: 1251579-52-8
M. Wt: 412.493
InChI Key: PRUBRERLUITIRH-UHFFFAOYSA-N
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Description

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is an intricate molecule composed of several heterocyclic rings and functional groups. Its complex structure suggests potential for varied biological activity and applicability in multiple fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available starting materials like quinoline derivatives, ethyl derivatives, and pyrimidine derivatives.

  • Reactions: The process generally includes sequential condensation, cyclization, and functional group transformations.

  • Conditions: Reactions often require specific catalysts, such as palladium or copper complexes, along with appropriate solvents like dichloromethane or dimethylformamide. Reaction temperatures may range from room temperature to elevated temperatures, and pH control is often necessary.

Industrial Production Methods: Scaling up for industrial production would involve optimizing yields and reaction conditions. Automation and continuous flow systems could enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, potentially converting alcohol groups to carbonyls or further to carboxylic acids.

  • Reduction: Reductive amination and hydrogenation can modify functional groups like carbonyls to alcohols or amines.

  • Substitution: Nucleophilic and electrophilic substitutions can introduce various substituents into the compound.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, hydrogen gas with palladium/carbon catalyst.

  • Substitution Reagents: Halogens, alkyl halides.

Major Products:

  • Oxidation leads to ketones, aldehydes, or carboxylic acids.

  • Reduction results in alcohols or amines.

  • Substitution introduces a variety of functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry:

  • As a building block for synthesizing more complex molecules.

  • Used in studies involving electron transfer and catalytic processes.

Biology:

  • Potential as a scaffold for designing biologically active molecules.

  • Investigated for its binding affinity to various biological targets, such as enzymes or receptors.

Medicine:

  • Explored as a candidate for developing new pharmaceuticals, particularly in treating conditions related to its molecular targets.

  • Studies on its pharmacokinetics and pharmacodynamics.

Industry:

  • Application in material science for developing new materials with specific properties.

  • Utilized in the creation of novel catalysts for chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through binding interactions with specific molecular targets. The heterocyclic structure may allow it to act as an inhibitor or activator of enzymes, receptors, or other proteins. Pathways involved include modulation of enzymatic activities, receptor signal transduction, and potential interference with nucleic acid functions.

Comparison with Similar Compounds

  • 3-ethyl-5-phenyl-7-(2-pyridyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

  • 6-(1,2,3,4-tetrahydroquinolin-7-yl)-5-oxo-5,6-dihydroindolizine-7-carboxylic acid

  • 2-(4-chlorobenzoyl)-3-ethyl-6-phenylpyrrolo[3,2-d]pyrimidin-4(5H)-one

These compounds share structural similarities but vary in their functional groups and ring configurations, which influence their chemical behavior and applications.

That's a deep dive into 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one! Fascinating stuff, right? Anything else you'd like to explore about this compound or another topic?

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-2-27-17-26-23-20(18-9-4-3-5-10-18)15-28(24(23)25(27)31)16-22(30)29-14-8-12-19-11-6-7-13-21(19)29/h3-7,9-11,13,15,17H,2,8,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUBRERLUITIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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